molecular formula C6H9BrO B13670959 2-Bromo-3-(prop-2-en-1-yloxy)prop-1-ene CAS No. 87279-92-3

2-Bromo-3-(prop-2-en-1-yloxy)prop-1-ene

Cat. No.: B13670959
CAS No.: 87279-92-3
M. Wt: 177.04 g/mol
InChI Key: LDROOXDVSHSEIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-3-(prop-2-en-1-yloxy)prop-1-ene is an organic compound with the molecular formula C6H9BrO It is a brominated derivative of propene, featuring both bromine and allyloxy functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3-(prop-2-en-1-yloxy)prop-1-ene typically involves the bromination of 3-(prop-2-en-1-yloxy)prop-1-ene. This can be achieved through the addition of bromine (Br2) to the double bond in the presence of a suitable solvent like dichloromethane (CH2Cl2) at low temperatures to control the reaction rate and avoid side reactions .

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions, such as temperature and concentration of reactants. This method enhances the yield and purity of the final product.

Types of Reactions:

    Substitution Reactions: The bromine atom in this compound can be substituted by nucleophiles such as hydroxide ions (OH-) or amines (NH2-), leading to the formation of various derivatives.

    Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.

    Addition Reactions: The double bond in the allyloxy group can participate in addition reactions with halogens or hydrogen halides.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

    Elimination: Potassium tert-butoxide (KOtBu) in tert-butanol.

    Addition: Bromine (Br2) in dichloromethane.

Major Products:

    Substitution: Formation of 3-(prop-2-en-1-yloxy)prop-1-ol.

    Elimination: Formation of 2-bromo-1,3-butadiene.

    Addition: Formation of 2,3-dibromo-3-(prop-2-en-1-yloxy)propane.

Scientific Research Applications

2-Bromo-3-(prop-2-en-1-yloxy)prop-1-ene is utilized in various fields of scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-3-(prop-2-en-1-yloxy)prop-1-ene involves its reactivity towards nucleophiles and electrophiles. The bromine atom acts as a leaving group in substitution reactions, while the double bond in the allyloxy group can participate in addition reactions. These properties make it a versatile intermediate in organic synthesis.

Comparison with Similar Compounds

    3-Bromo-2-(prop-2-en-1-yloxy)prop-1-ene: Similar structure but with different substitution patterns.

    1-Bromo-3-(prop-2-yn-1-yloxy)benzene: Contains a benzene ring and an alkyne group instead of an alkene.

Uniqueness: 2-Bromo-3-(prop-2-en-1-yloxy)prop-1-ene is unique due to its combination of bromine and allyloxy functional groups, which confer distinct reactivity patterns. This makes it particularly useful in the synthesis of complex organic molecules and in various industrial applications .

Properties

CAS No.

87279-92-3

Molecular Formula

C6H9BrO

Molecular Weight

177.04 g/mol

IUPAC Name

2-bromo-3-prop-2-enoxyprop-1-ene

InChI

InChI=1S/C6H9BrO/c1-3-4-8-5-6(2)7/h3H,1-2,4-5H2

InChI Key

LDROOXDVSHSEIB-UHFFFAOYSA-N

Canonical SMILES

C=CCOCC(=C)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.